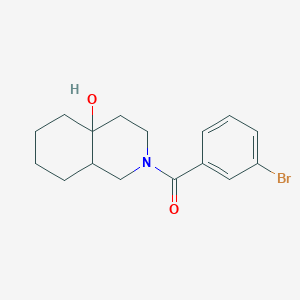
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone, also known as BRD-9424, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a role in the regulation of gene expression. By inhibiting BRD4, (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone prevents the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been found to have anti-inflammatory effects. It has been shown to inhibit the production of cytokines, which are proteins that play a role in the immune response. This suggests that (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone may have potential therapeutic applications in inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone in lab experiments is its specificity for BRD4. This makes it a useful tool for studying the role of BRD4 in cancer and other diseases. However, one limitation is that it is not yet clear whether (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has any off-target effects that could affect the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone. One area of interest is the development of combination therapies that include (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone and other anti-cancer drugs. Another area of interest is the investigation of the anti-inflammatory effects of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone in animal models of inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone in humans.
Conclusion
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone is a chemical compound with potential therapeutic applications in cancer treatment and inflammatory diseases. Its specificity for BRD4 makes it a useful tool for studying the role of this protein in disease. However, further research is needed to fully understand the biochemical and physiological effects of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone and its potential for clinical use.
Métodos De Síntesis
The synthesis of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone involves the reaction of 3-bromobenzaldehyde with octahydroisoquinoline in the presence of a base, followed by a reduction step using sodium borohydride. The final product is obtained through a cyclization reaction using trifluoroacetic acid.
Aplicaciones Científicas De Investigación
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been found to have potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, specifically in breast cancer and acute myeloid leukemia. Additionally, it has been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-14-6-3-4-12(10-14)15(19)18-9-8-16(20)7-2-1-5-13(16)11-18/h3-4,6,10,13,20H,1-2,5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMYYFNKNKBUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)C3=CC(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

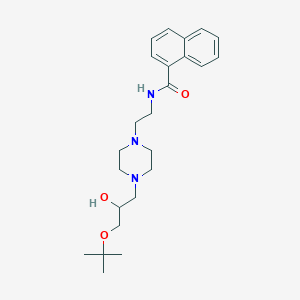
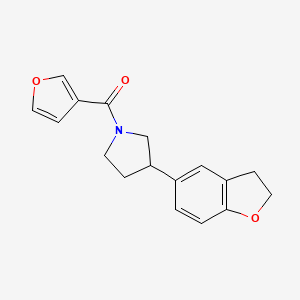
![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)
![Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2497937.png)
![9-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2497938.png)
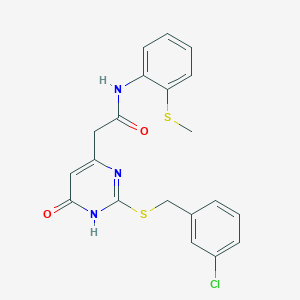
![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)
![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)
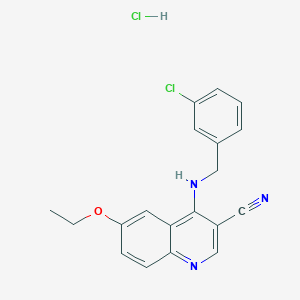
![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)
![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)
![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)